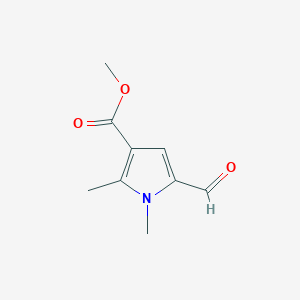![molecular formula C10H17ClN2OS B1434891 N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride CAS No. 1803586-06-2](/img/structure/B1434891.png)
N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
Übersicht
Beschreibung
N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride, also known as MTMEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTMEA is a member of the thioether-based ligands family, which has been extensively studied for their ability to bind to metal ions, particularly copper and zinc.
Wissenschaftliche Forschungsanwendungen
Opioid Kappa Agonists
Research conducted by Barlow et al. (1991) and Costello et al. (1991) has explored the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including compounds structurally similar to N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride. These compounds have been evaluated for their potential as opioid kappa agonists.
Coordination Chemistry
The study by Chkirate et al. (2019) involves the synthesis and characterization of pyrazole-acetamide derivatives. This research is relevant for understanding the coordination chemistry of similar compounds, including this compound.
Crystal Structure Analysis
Kalita and Baruah (2010) conducted a study on the crystal structure of stretched amide compounds, which provides insights into the spatial orientations of similar compounds, including this compound.
Antimalarial Activity
Research by Werbel et al. (1986) on a series of compounds structurally related to this compound, highlights their potential antimalarial activity. This study provides a basis for understanding the potential application of similar compounds in antimalarial treatments.
Synthesis and Antimicrobial Activity
Mistry, Desai, and Intwala (2009) have synthesized and evaluated the antimicrobial activity of acetamide derivatives, including those structurally related to this compound. This study is pertinent for understanding the potential antimicrobial applications of such compounds.
Eigenschaften
IUPAC Name |
N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS.ClH/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13;/h3-4,11H,5-7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUAUYCRBWZACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCNC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)
![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)

![[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine](/img/structure/B1434813.png)



![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)

![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)
![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)
![[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1434830.png)
![tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1434831.png)